Dehydrosinefungin
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Overview
Description
Dehydrosinefungin: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amino and purine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydrosinefungin typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the purine derivative, followed by the introduction of the amino and oxolan groups under controlled conditions. Common reagents used in these reactions include various amines, purine derivatives, and oxolan compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dehydrosinefungin: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Dehydrosinefungin: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dehydrosinefungin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dehydrosinefungin: can be compared with other similar compounds, such as:
2-fluorodeschloroketamine: A dissociative anesthetic with a different structure and pharmacological profile.
4-iodobenzoic acid: An isomer of iodobenzoic acid with distinct chemical properties.
4,4’-dichlorobenzophenone: An organic compound with different functional groups and applications.
This compound .
Properties
CAS No. |
66753-47-7 |
---|---|
Molecular Formula |
C15H21N7O5 |
Molecular Weight |
379.37 g/mol |
IUPAC Name |
(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid |
InChI |
InChI=1S/C15H21N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h3-7,10-11,14,23-24H,1-2,16-17H2,(H,25,26)(H2,18,19,20)/b8-3+ |
InChI Key |
YNKCTZQHSHSLNN-QMTREVEQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CC(CCC(C(=O)O)N)N)O3)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(/C(=C\C(CCC(C(=O)O)N)N)/O3)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CC(CCC(C(=O)O)N)N)O3)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 9145C A-9145C A9145C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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